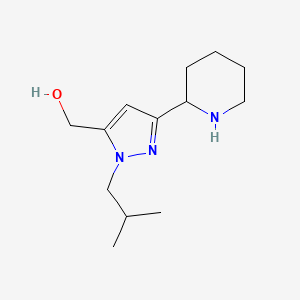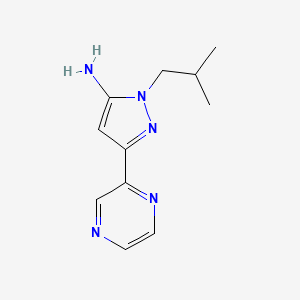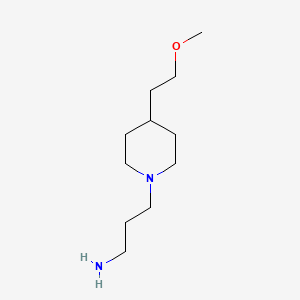
3-(4-(2-Methoxyethyl)piperidin-1-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(2-Methoxyethyl)piperidin-1-yl)propan-1-amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used in organic synthesis and pharmaceutical applications. The compound’s structure includes a piperidine ring substituted with a 2-methoxyethyl group and a propan-1-amine chain, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(2-Methoxyethyl)piperidin-1-yl)propan-1-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, such as the hydrogenation of pyridine or the cyclization of 1,5-diamines.
Substitution with 2-Methoxyethyl Group: The piperidine ring is then substituted with a 2-methoxyethyl group using nucleophilic substitution reactions. Common reagents include 2-methoxyethyl chloride and a base like sodium hydride.
Attachment of Propan-1-amine Chain: The final step involves the attachment of the propan-1-amine chain to the substituted piperidine ring. This can be achieved through reductive amination, where the piperidine derivative reacts with 3-aminopropanal in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-(4-(2-Methoxyethyl)piperidin-1-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sodium hydride.
Major Products Formed
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
3-(4-(2-Methoxyethyl)piperidin-1-yl)propan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-(2-Methoxyethyl)piperidin-1-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors, modulating their activity and influencing cellular processes. For example, it may bind to neurotransmitter receptors in the brain, affecting signal transmission and potentially offering therapeutic benefits for neurological conditions.
Comparison with Similar Compounds
Similar Compounds
3-(2-Ethylpiperidin-1-yl)propan-1-amine: Similar structure but with an ethyl group instead of a methoxyethyl group.
1-Amino-3-(3-methyl-piperidin-1-yl)-propan-2-ol: Contains a hydroxyl group on the propan-2-ol chain.
3-(4-Methylpiperazin-1-yl)propan-1-amine: Features a piperazine ring instead of a piperidine ring.
Uniqueness
3-(4-(2-Methoxyethyl)piperidin-1-yl)propan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methoxyethyl group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic and research applications.
Properties
Molecular Formula |
C11H24N2O |
|---|---|
Molecular Weight |
200.32 g/mol |
IUPAC Name |
3-[4-(2-methoxyethyl)piperidin-1-yl]propan-1-amine |
InChI |
InChI=1S/C11H24N2O/c1-14-10-5-11-3-8-13(9-4-11)7-2-6-12/h11H,2-10,12H2,1H3 |
InChI Key |
KXLSZANKTJULID-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1CCN(CC1)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


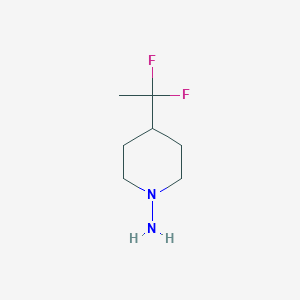
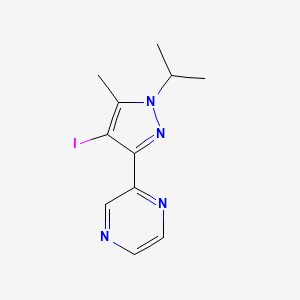
![1-Isopropyl-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13427597.png)
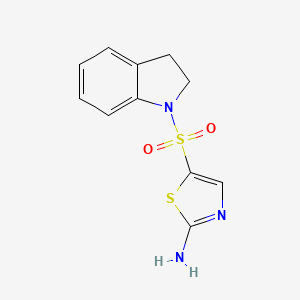
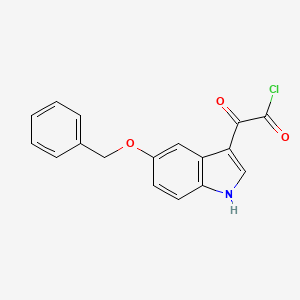

![1-[(2R,3R,4S)-4-hydroxy-3-(2-methoxyethoxy)-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13427621.png)

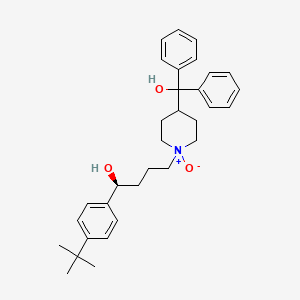
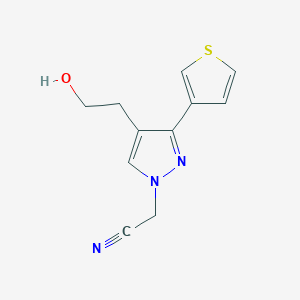
![[(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] 3,4-dihydroxybenzoate](/img/structure/B13427662.png)
